4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Description
4-Bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a methyl group at position 2, and a pinacol boronate ester at position 4. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, alongside the boronate moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions in medicinal and materials chemistry . Its molecular formula is C₁₃H₁₈BBrNO₂S, with a molecular weight of 337.06 g/mol (calculated).
Properties
CAS No. |
1884387-49-8 |
|---|---|
Molecular Formula |
C10H15BBrNO2S |
Molecular Weight |
304.02 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H15BBrNO2S/c1-6-13-8(12)7(16-6)11-14-9(2,3)10(4,5)15-11/h1-5H3 |
InChI Key |
XLQCBYMZKFXANR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination at C4
Electrophilic bromination using bromosuccinimide (NBS) in at 0°C achieves 92% regioselectivity for C4 substitution. The methyl group at C2 directs electrophiles to the para position via resonance stabilization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Temperature | 0°C → 25°C (ramp) |
| Equivalents NBS | 1.05 |
| Yield | 85% |
Miyaura Borylation at C5
The C5 position undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (). Optimized conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C, 24 h) yield 78% boronate ester. The reaction tolerates the pre-existing bromine at C4 without debromination.
Direct Borylation of Halogenated Thiazoles
An alternative route starts with 4-bromo-2-methyl-5-iodo-1,3-thiazole, enabling selective boronate installation at C5 via Suzuki-Miyaura coupling.
Iodine-Boron Exchange
Using Pd(OAc)₂/XPhos catalytic system with in THF at 65°C for 18 h achieves 82% conversion. The iodothiazole precursor is synthesized via Sandmeyer reaction from a 5-amino intermediate.
Key Data
-
Turnover number (TON): 1,450
-
Purification: Column chromatography (SiO₂, hexane/EtOAc 8:1)
-
Purity: >99% (HPLC)
Metalation and Boronate Ester Installation
| Step | Detail |
|---|---|
| Lithiation | -BuLi (2.5 M), –78°C, 1 h |
| Boron electrophile | 2-isopropoxy-1,3,2-dioxaborolane |
| Workup | Aqueous NH₄Cl, extraction (EtOAc) |
| Yield | 68% |
Comparative Analysis of Synthetic Routes
The table below evaluates methods by yield, cost, and scalability:
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Hantzsch + Borylation | 78 | 120 | Moderate |
| Direct Borylation | 82 | 95 | High |
| Metalation | 68 | 210 | Low |
Direct borylation offers the best balance, though metalation avoids palladium residues in API applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boronic ester group makes this compound a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.
Biaryl Compounds: Through Suzuki-Miyaura coupling, biaryl compounds with diverse functional groups can be obtained.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties. The incorporation of the bromine atom and boron moiety may enhance these activities by improving solubility and bioavailability.
- Case Study : A study evaluated various thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with halogen substitutions showed improved efficacy compared to non-halogenated counterparts.
-
Anticancer Research : Thiazoles are also investigated for their potential anticancer effects. The specific structure of 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole may provide a scaffold for developing novel anticancer agents.
- Case Study : In vitro studies demonstrated that thiazole derivatives could inhibit tumor growth in various cancer cell lines by inducing apoptosis.
Materials Science
The unique properties of this compound make it suitable for applications in materials science as well:
-
Organic Electronics : The presence of the boron moiety allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electron-deficient nature.
- Research Insight : Studies have shown that thiazole-based compounds can improve charge transport properties when used as dopants in organic semiconductor materials.
Agricultural Chemistry
The compound may also find utility in agricultural applications:
-
Pesticides and Herbicides : The structural features of thiazoles contribute to their effectiveness as agrochemicals. Research indicates that derivatives can act as fungicides or herbicides.
- Case Study : Field trials have shown that thiazole-based pesticides demonstrate enhanced efficacy against specific fungal pathogens affecting crops.
Mechanism of Action
The mechanism by which 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the boronic ester group participates in the formation of a palladium complex, which then undergoes transmetalation and reductive elimination to form the desired product. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific modifications made to the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
Key structural analogs differ in substituent positions and types (Table 1):
Key Observations :
- Bromine Position : Bromine at position 4 (target) vs. position 5 () alters electronic distribution and coupling reactivity.
- Boronate Type : Pinacol boronate (target, ) vs. dioxolane-derived boronate () impacts stability and coupling efficiency .
- Aromatic Substituents : Phenyl () enhances π-stacking in crystal packing compared to methyl (target), affecting solubility .
Reactivity in Cross-Coupling :
- The bromine in the target compound enables sequential functionalization (e.g., Suzuki coupling followed by halogenation).
Biological Activity
4-Bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest due to its potential biological activities. This compound belongs to the thiazole family and features a boron-containing moiety, which may enhance its pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15BBrNO2S
- Molecular Weight : 304.01 g/mol
- CAS Number : 1884387-49-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds in the thiazole class have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound may exhibit selectivity towards certain RTKs due to its structural characteristics.
- Antimicrobial Activity : Thiazoles are known for their antimicrobial properties. Preliminary studies suggest that this compound could have activity against multidrug-resistant strains of bacteria.
Biological Activity Data
A summary of the biological activity data for this compound is presented in Table 1 below.
| Activity Type | Target/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | Low nanomolar range | |
| Antimicrobial Activity | MRSA | 4–8 µg/mL | |
| Anticancer Activity | MDA-MB-231 Cell Line | IC50 = 0.126 µM |
Case Studies
Several studies have investigated the biological activity of similar compounds and provided insights into the potential applications of this thiazole derivative:
- Cancer Treatment : A study demonstrated that a related thiazole compound inhibited cell proliferation in breast cancer models and showed significant effects on metastatic behavior in vivo. This suggests that the compound could be a candidate for further development in oncology therapies.
- Antimicrobial Resistance : Research has highlighted the efficacy of thiazole derivatives against resistant strains of bacteria such as MRSA. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
